3H-Imidazo[4,5-b]pyridine-3-ethanol: Structural Dynamics, Synthesis, and Pharmacological Applications
3H-Imidazo[4,5-b]pyridine-3-ethanol: Structural Dynamics, Synthesis, and Pharmacological Applications
Abstract
The development of novel therapeutics frequently relies on the strategic deployment of bioisosteres to optimize target engagement, metabolic stability, and pharmacokinetic profiles. 3H-Imidazo[4,5-b]pyridine-3-ethanol (CAS: 237405-39-9) is a highly versatile 1-deazapurine derivative that serves as a critical intermediate and pharmacophore in medicinal chemistry. This whitepaper provides an in-depth technical analysis of its chemical properties, structural logic, regioselective synthesis protocols, and its pharmacological potential, particularly in the realm of kinase inhibition and antimicrobial development.
Chemical Identity and Physical Properties
3H-Imidazo[4,5-b]pyridine-3-ethanol is a fused bicyclic heterocycle comprising an imidazole ring fused to a pyridine moiety, with an ethanol group covalently linked to the N3 position. This specific substitution pattern is highly valued in drug design, as the ethanol moiety provides a solvent-exposed hydrogen-bonding handle while the core mimics endogenous purines[1].
Table 1: Quantitative Chemical Properties
| Property | Value | Causality / Significance |
| CAS Number | 237405-39-9 | Unique chemical identifier for regulatory and synthetic tracking[1]. |
| Molecular Formula | C8H9N3O | Defines the atomic composition, highlighting the nitrogen-rich core[2]. |
| Molecular Weight | 163.18 g/mol | Low molecular weight makes it an ideal fragment for Fragment-Based Drug Discovery (FBDD)[2]. |
| Hydrogen Bond Donors | 1 (Hydroxyl) | Facilitates interactions with solvent channels or specific amino acid residues in target proteins[3]. |
| Hydrogen Bond Acceptors | 3 (N atoms, O atom) | Enables robust binding within ATP-competitive pockets (e.g., kinase hinge regions)[3]. |
| Topological Polar Surface Area (TPSA) | ~50-60 Ų | Optimal for membrane permeability and potential blood-brain barrier (BBB) penetration[3]. |
Structural Analysis and Molecular Logic
The structural resemblance between the imidazo[4,5-b]pyridine ring system and endogenous purines (adenine, guanine) is the foundational logic behind its biological utility[4]. By replacing the N1 nitrogen of a purine with a carbon atom (forming 1-deazapurine), the molecule retains its ability to engage in critical π−π stacking and hydrogen-bonding interactions, while gaining resistance to purine-specific metabolic enzymes such as adenosine deaminase[5].
The addition of the ethanol group at the N3 position serves a dual purpose:
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Synthetic Handle: The primary hydroxyl group can be readily converted into a leaving group (e.g., mesylate, tosylate) or oxidized to an aldehyde for further functionalization[6].
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Pharmacodynamic Modulator: In biological targets, the flexible ethyl linker allows the terminal hydroxyl to reach out of hydrophobic binding pockets and interact with the solvent front, improving the overall solubility and entropic profile of the drug-target complex[7].
Fig 1: Pharmacophore mapping of 3H-Imidazo[4,5-b]pyridine-3-ethanol.
Synthetic Methodologies and Regioselective Alkylation
The synthesis of 3H-Imidazo[4,5-b]pyridine-3-ethanol is typically achieved through a two-phase process: the construction of the fused bicyclic core, followed by regioselective N-alkylation.
Regioselectivity Challenges
A major challenge in derivatizing imidazo[4,5-b]pyridines is the formation of regioisomers. Alkylation can theoretically occur at N1, N3, or N4[8]. The tautomeric nature of the imidazole ring means the proton rapidly exchanges between N1 and N3. Under basic conditions, the resulting nucleophilic anion will attack the electrophile (2-bromoethanol). While N1 and N3 alkylation both occur, N3 is often favored under thermodynamic control in polar aprotic solvents due to the electronic repulsion between the N1 position and the adjacent N4 pyridine nitrogen[6].
Fig 2: Synthetic workflow and regioselectivity logic for N-alkylation.
Step-by-Step Experimental Protocol
The following protocol outlines a self-validating system for synthesizing the N3-ethanol derivative, utilizing thermodynamic control to maximize the yield of the desired regioisomer[8].
Step 1: Core Formation
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Suspend 2,3-diaminopyridine (1.0 eq) in excess formic acid (or triethyl orthoformate with a catalytic amount of HCl)[9].
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Reflux the mixture at 100-120°C for 6-8 hours. Causality: Elevated temperature is required to drive the condensation-dehydration equilibrium forward, eliminating water to form the aromatic imidazole ring.
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Cool to room temperature, neutralize with aqueous NaOH to pH 7-8, and extract with ethyl acetate. Dry over anhydrous Na₂SO₄ and concentrate in vacuo to yield the 1H/3H-imidazo[4,5-b]pyridine intermediate.
Step 2: Regioselective N-Alkylation
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Dissolve the intermediate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that poorly solvates the N-anion, thereby maximizing its nucleophilicity[8].
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Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq) and stir at room temperature for 30 minutes to ensure complete deprotonation.
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Dropwise add 2-bromoethanol (1.2 eq). Heat the reaction mixture to 80°C for 12 hours. Causality: Heating pushes the reaction toward thermodynamic control, favoring the more stable N3-alkylated product over the kinetically favored but electronically strained N1-isomer.
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Quench with ice water and extract with dichloromethane (DCM).
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Purification: Separate the N3-isomer from the N1-isomer using silica gel column chromatography (eluent: DCM/Methanol gradient). Validation: Confirm the N3 structure using 2D NOESY NMR; a strong cross-peak between the methylene protons of the ethanol group and the C2-proton of the imidazole ring confirms N3 alkylation[10].
Pharmacological Potential and Target Engagement
Derivatives of imidazo[4,5-b]pyridine have demonstrated profound efficacy across multiple therapeutic areas, including central nervous system (CNS) disorders, oncology, and infectious diseases[4].
Kinase Inhibition (Oncology)
The imidazo[4,5-b]pyridine scaffold is a privileged structure for designing ATP-competitive kinase inhibitors, such as those targeting Aurora kinases (critical regulators of cellular mitosis)[7]. The pyridine nitrogen acts as a hydrogen bond acceptor, interacting directly with the backbone amides in the kinase hinge region. Concurrently, the N3-ethanol group projects into the solvent-exposed channel. This projection not only improves the aqueous solubility of the inhibitor but also prevents the molecule from burying too deeply into the hydrophobic pocket, which can lead to off-target toxicity[7].
Antimicrobial and CNS Activity
Beyond oncology, the scaffold has been utilized to develop antimicrobial agents and GABA-A receptor positive allosteric modulators[4]. The bioisosteric relationship with purines allows these compounds to interfere with microbial DNA/RNA synthesis pathways or modulate human neuroreceptor complexes with high specificity.
Fig 3: Mechanism of action for imidazo[4,5-b]pyridine-based kinase inhibitors.
Conclusion
3H-Imidazo[4,5-b]pyridine-3-ethanol represents a highly strategic building block in modern medicinal chemistry. By leveraging its purine-mimicking core and the functional versatility of its N3-ethanol appendage, researchers can design highly selective, metabolically stable therapeutics. Mastery of the regioselective synthesis required to produce this compound is essential for drug development professionals aiming to explore the vast pharmacological landscape of 1-deazapurine derivatives.
References
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NextSDS. "3H-Imidazo[4,5-b]pyridine-3-ethanol — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]
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Krause, M., et al. "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives." Molecules, 2017. Available at:[Link]
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 15404021." PubChem. Available at:[Link]
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Jarmoni, K., et al. "Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties." Current Medicinal Chemistry, 2024. Available at:[Link]
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Bavetsias, V., et al. "Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate." Journal of Medicinal Chemistry, ACS Publications, 2010. Available at:[Link]
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